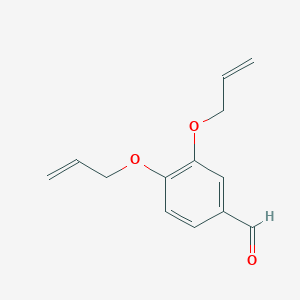
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde is an organic compound with the molecular formula C13H14O3 It is a derivative of benzaldehyde, featuring two prop-2-en-1-yloxy groups attached to the benzene ring at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde can be synthesized through the propargylation of 3,4-dihydroxybenzaldehyde. The reaction involves the use of propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-en-1-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4-Bis(prop-2-en-1-yloxy)benzoic acid.
Reduction: 3,4-Bis(prop-2-en-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of dyes, perfumes, and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(prop-2-en-1-yloxy)benzaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. The prop-2-en-1-yloxy groups can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with prop-2-yn-1-yloxy groups instead of prop-2-en-1-yloxy groups.
3,4-Dihydroxybenzaldehyde: The parent compound from which 3,4-Bis(prop-2-en-1-yloxy)benzaldehyde is derived.
3,4-Dibenzyloxybenzaldehyde: Features benzyloxy groups instead of prop-2-en-1-yloxy groups.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-yloxy groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and a valuable intermediate in the development of new materials and pharmaceuticals .
Properties
CAS No. |
71186-67-9 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3,4-bis(prop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)9-13(12)16-8-4-2/h3-6,9-10H,1-2,7-8H2 |
InChI Key |
RMPBVHBECFKPDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


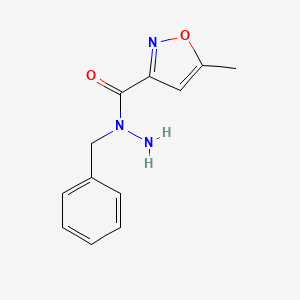

![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)




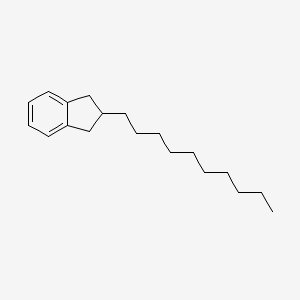
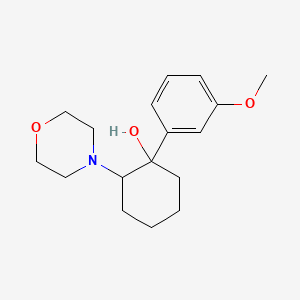
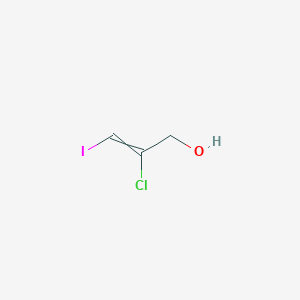
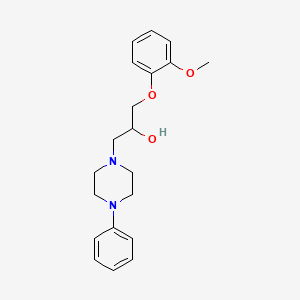
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
